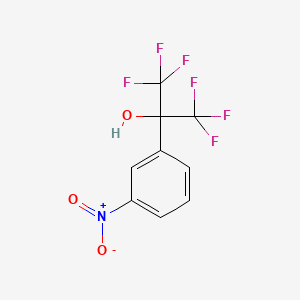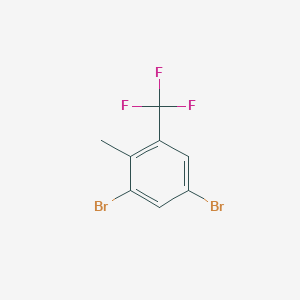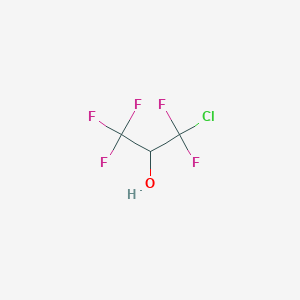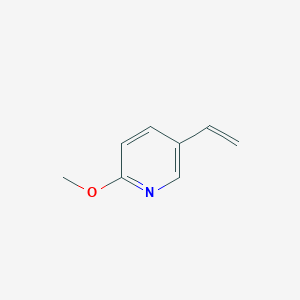
N-Malonyltryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Malonyltryptophan is a derivative of the amino acid tryptophan, formed by the formal condensation of the α-amino group of tryptophan with malonic acid . This compound is naturally occurring in plants and is associated with various physiological processes, particularly under stress conditions such as drought .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Malonyltryptophan can be synthesized by feeding plant roots with labeled D-tryptophan, which is then converted into this compound . The reaction involves the malonylation of tryptophan, facilitated by specific N-malonyl transferases .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Malonyltryptophan undergoes various chemical reactions, including:
Condensation Reactions: Formation of this compound itself is a condensation reaction between tryptophan and malonic acid.
Hydrolysis: It can be hydrolyzed back to tryptophan and malonic acid under acidic or basic conditions.
Common Reagents and Conditions
Malonic Acid: Used in the initial synthesis of this compound.
Acidic or Basic Conditions: Employed in the hydrolysis of this compound.
Major Products
Tryptophan: One of the primary products formed during the hydrolysis of this compound.
Malonic Acid: Another product formed during the hydrolysis process.
Wissenschaftliche Forschungsanwendungen
N-Malonyltryptophan has several applications in scientific research:
Wirkmechanismus
N-Malonyltryptophan exerts its effects primarily through its role in the malonylation of tryptophan, which is a crucial process during plant stress responses . The exact molecular targets and pathways are still under investigation, but it is known to be involved in the regulation of tryptophan levels and its conversion to other important compounds like indole-3-acetic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyltryptophan: Another derivative of tryptophan, formed by the acetylation of tryptophan.
Indole-3-Acetic Acid: A product of tryptophan metabolism, involved in plant growth regulation.
Uniqueness
N-Malonyltryptophan is unique due to its specific role in plant stress responses, particularly during drought conditions . Unlike other tryptophan derivatives, it is specifically formed under stress and has distinct physiological roles.
Eigenschaften
CAS-Nummer |
29399-11-9 |
|---|---|
Molekularformel |
C14H14N2O5 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(2S)-2-[(2-carboxyacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(6-13(18)19)16-11(14(20)21)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1 |
InChI-Schlüssel |
OVEAWSPZRGBTSS-NSHDSACASA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC(=O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC(=O)O |
Sequenz |
W |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexa[trifluoromethyl]benzene](/img/structure/B3031296.png)
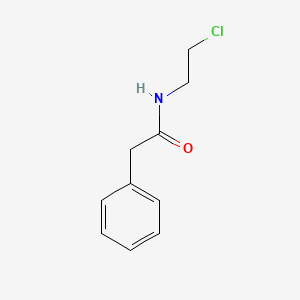
![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)

![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)
